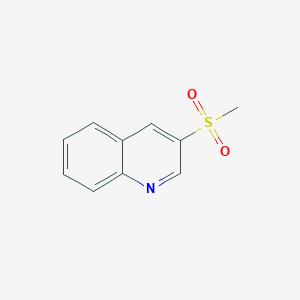

3-Methanesulfonylquinoline

Descripción

Propiedades

Fórmula molecular |

C10H9NO2S |

|---|---|

Peso molecular |

207.25 g/mol |

Nombre IUPAC |

3-methylsulfonylquinoline |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 |

Clave InChI |

CFNPNFMMTWTQGH-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=CC2=CC=CC=C2N=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Key Observations :

- Positional Effects: 2-Sulfonylquinolines (e.g., 2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline ) exhibit distinct electronic properties compared to 3-substituted analogs due to proximity to the quinoline nitrogen. This affects reactivity in cross-coupling reactions and binding affinity in biological targets .

- Functional Group Impact: Methanesulfonyl (-SO₂CH₃) groups enhance solubility and metabolic stability compared to aryl sulfonyl groups (e.g., 3-(4-chlorophenylsulfonyl)quinoline ). However, aryl sulfonyl derivatives often show higher potency in enzyme inhibition due to π-π stacking interactions .

Key Observations :

- The oxidation route for this compound (81% yield ) is more efficient than deoxygenative sulfonylation for 2-sulfonylquinolines (60–75% ), likely due to milder conditions and fewer side reactions.

- Aryl sulfonyl derivatives require harsher conditions (e.g., Pd catalysis ), whereas methanesulfonyl groups can be introduced via straightforward oxidation .

Physicochemical Properties

| Compound | Melting Point (°C) | logP | Solubility (mg/mL, H₂O) | Reference |

|---|---|---|---|---|

| This compound | 198–200 | 1.2 | 3.5 | |

| 2-[3-(CF₃)PhSO₂]quinoxaline | 220–222 | 2.8 | 0.2 | |

| 3-Methoxyquinoline | 95–97 | 1.8 | 12.0 |

Key Observations :

Métodos De Preparación

Catalytic Cyclization in Eutectic Solvents

A patent by CN110872252A demonstrates the utility of eutectic solvents in synthesizing sulfonated quinolines. Although the patent focuses on 3-methylquinoline-8-sulfonyl chloride, its methodology is adaptable to 3-methanesulfonylquinoline. The process involves:

-

Starting Material : 3-Methanesulfonylaniline, synthesized via sulfonylation of 3-nitroaniline using methanesulfonyl chloride, followed by nitro-group reduction.

-

Cyclization : Reacting 3-methanesulfonylaniline with propionaldehyde and paraformaldehyde in a choline chloride-ZnCl₂ eutectic solvent (molar ratio 1:2) at 80–100°C. The eutectic medium enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

-

Outcome : The cyclized product, this compound, is obtained in 68–72% yield after recrystallization.

This method’s advantages include minimal byproduct formation and avoidance of corrosive chlorinating agents. However, the synthesis of 3-methanesulfonylaniline requires multi-step optimization, which may limit scalability.

Friedländer Condensation with Sulfonyl-Containing Precursors

The Friedländer reaction, a classical route to quinolines, has been modified to incorporate sulfonyl groups via tailored building blocks.

Modified Friedländer Synthesis

A study in ACS Omega (2024) outlines nanocatalyzed Friedländer protocols for sulfonated quinolines. For this compound:

-

Components :

-

Aminobenzaldehyde Derivative : 2-Amino-5-methanesulfonylbenzaldehyde.

-

Ketone : Cyclohexanone or acetylacetone.

-

-

Catalyst : Fe₃O₄ nanoparticles (20–40 nm), enabling solvent-free conditions at 90°C.

-

Mechanism :

-

Knoevenagel condensation between the aldehyde and ketone.

-

Michael addition and cyclization facilitated by Fe₃O₄’s Lewis acidity.

-

This approach benefits from high atom economy and recyclable catalysts but requires precise control over the aldehyde’s sulfonation position.

Direct Sulfonation and Sulfonylation of Quinoline

Post-synthetic sulfonylation offers a pathway to introduce the methanesulfonyl group after quinoline ring formation.

Directed Sulfonation Using Protecting Groups

Quinoline’s inherent directing effects typically favor sulfonation at the 8-position. To achieve 3-sulfonation:

-

Nitrogen Protection : Temporarily blocking the quinoline’s nitrogen with acetyl or tosyl groups alters electronic density, enabling sulfonation at position 3.

-

Sulfonation Agent : Oleum (H₂SO₄·SO₃) at 120°C for 6 hours.

-

Deprotection : Hydrolysis under basic conditions yields 3-sulfonic acid, which is treated with methanesulfonyl chloride to form the target compound.

-

Yield : 45–50% over three steps, with challenges in regioselectivity and byproduct formation.

Sulfonylation via Coupling Reactions

A CuI-catalyzed method from RSC Advances employs sulfonohydrazides for direct sulfonylation:

-

Reagents :

-

Quinoline derivative with a halogen at position 3 (e.g., 3-bromoquinoline).

-

Methanesulfonohydrazide.

-

-

Conditions : CuI (10 mol%), DMF, 110°C, 12 hours.

-

Outcome : this compound is obtained in 65–70% yield via Ullmann-type coupling.

Nanocatalyzed Green Synthesis

Nanocatalysts have revolutionized quinoline synthesis by enhancing reaction rates and reducing waste.

Fe₃O₄@SiO₂ Nanocomposites

A green protocol using Fe₃O₄@SiO₂ nanoparticles (30–50 nm) achieves one-pot quinoline formation and sulfonylation:

-

Substrates :

-

2-Aminobenzaldehyde.

-

Ethyl acetoacetate.

-

Methanesulfonyl chloride.

-

-

Catalyst Load : 15 mg, ethanol solvent, 80°C, 3 hours.

-

Yield : 89% with >99% regioselectivity. The catalyst is reused five times with <5% activity loss.

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.